
5-Chloro-3-propoxythiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-propoxythiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis of 5-Chloro-3-propoxythiophene-2-carboxylic acid typically begins with 3-propoxythiophene.
Chlorination: The thiophene ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The chlorinated thiophene undergoes carboxylation at the 2-position using carbon dioxide in the presence of a strong base like sodium hydride or n-butyllithium.
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: 5-Chloro-3-propoxythiophene-2-carboxylic acid can be converted to its corresponding sulfoxide or sulfone.
Reduction: The reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-3-propoxythiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Material Science: This compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Research: It serves as a biochemical reagent in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-propoxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways and molecular targets can vary based on the derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: Similar structure but lacks the propoxy group.
3-Propoxythiophene-2-carboxylic acid: Similar structure but lacks the chloro group.
5-Bromo-3-propoxythiophene-2-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-3-propoxythiophene-2-carboxylic acid is unique due to the presence of both the chloro and propoxy groups, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in specific applications, such as targeted drug design or the development of advanced materials.
Propriétés
Formule moléculaire |
C8H9ClO3S |
|---|---|
Poids moléculaire |
220.67 g/mol |
Nom IUPAC |
5-chloro-3-propoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO3S/c1-2-3-12-5-4-6(9)13-7(5)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
Clé InChI |
ZRGMXRCZBJSPBH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(SC(=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




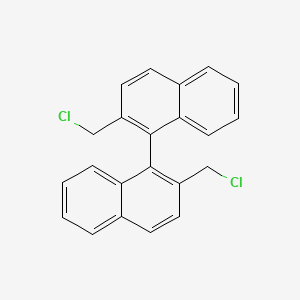
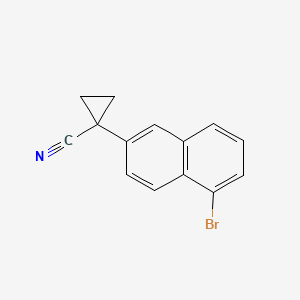
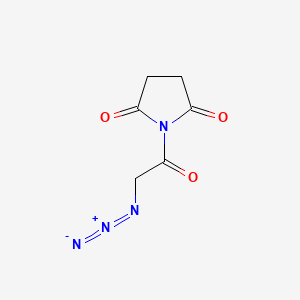


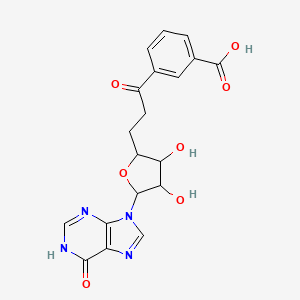
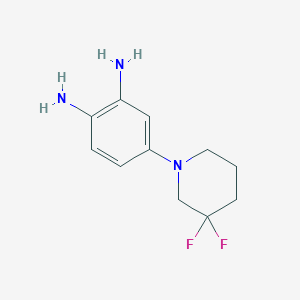



![2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12077638.png)

